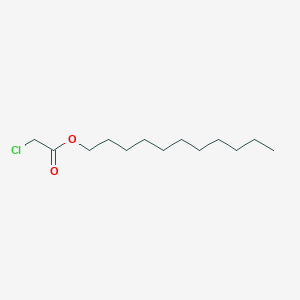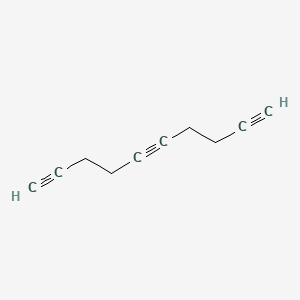
Undecyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl chloroacetate is an organic compound with the molecular formula C13H25ClO2. It is an ester derived from chloroacetic acid and undecanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting chloroacetic acid with undecanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Undecyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and undecanol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as amides, ethers, or thioesters are formed.
Hydrolysis: Chloroacetic acid and undecanol are the primary products.
Reduction: The primary product is undecanol.
Scientific Research Applications
Undecyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a reagent in the modification of biomolecules.
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of undecyl chloroacetate involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in organic synthesis to introduce functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic Acid: A precursor to undecyl chloroacetate, used in similar nucleophilic substitution reactions.
Ethyl Chloroacetate: Another ester of chloroacetic acid, used in organic synthesis.
Methyl Chloroacetate: Similar to ethyl chloroacetate, but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and increased hydrophobicity. These properties make it suitable for specific applications in organic synthesis and industrial processes where longer alkyl chains are required.
Properties
CAS No. |
5458-29-7 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
undecyl 2-chloroacetate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |
InChI Key |
TUVDFKPEKORZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)






![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)






